(2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine, also known as DIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPA is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine varies depending on its application. In medicinal chemistry, (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine has been shown to inhibit certain enzymes and receptors such as acetylcholinesterase, monoamine oxidase, and adenosine receptors. These inhibitory effects can lead to the modulation of various physiological processes such as neurotransmission and inflammation.
In agriculture, (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine acts as a herbicide by inhibiting the activity of an enzyme called acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. The inhibition of this enzyme leads to the accumulation of toxic intermediates, ultimately leading to the death of the weed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine are dependent on its mechanism of action. In medicinal chemistry, (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. These effects are attributed to its ability to modulate various enzymes and receptors involved in these processes.
In agriculture, (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine has been shown to exhibit low toxicity to non-target organisms such as mammals and birds. However, its use can lead to the development of herbicide-resistant weeds, which can pose a significant threat to crop yield.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine in lab experiments include its potent inhibitory activity against certain enzymes and receptors, its low toxicity profile, and its potential applications in various fields. However, the limitations of using (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine include its high cost of synthesis, its limited solubility in certain solvents, and its potential for the development of herbicide-resistant weeds.
Zukünftige Richtungen
For research on (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine include the development of more efficient and cost-effective synthesis methods, the exploration of its potential applications in other fields such as energy storage and catalysis, and the investigation of its mechanism of action in more detail. Additionally, the development of herbicide-resistant crops and the identification of alternative herbicides that can be used in combination with (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine can help to mitigate the development of herbicide-resistant weeds.
Synthesemethoden
The synthesis of (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine involves the reaction of 2,4-dichloro-5-hydroxymethyl pyrimidine with isopropylamine in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide or acetonitrile. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. In medicinal chemistry, (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising lead compound for drug discovery.
In agriculture, (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine has been used as a herbicide to control the growth of weeds in crops such as soybeans, cotton, and corn. (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine has been shown to be effective against a wide range of weed species and has a low toxicity profile compared to other herbicides.
In materials science, (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine has been used as a building block for the synthesis of various polymers and materials. (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine has been shown to improve the thermal stability and mechanical properties of polymers, making it a valuable component in the production of high-performance materials.
Eigenschaften
IUPAC Name |
N-[(2,4-dichloropyrimidin-5-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3/c1-5(2)11-3-6-4-12-8(10)13-7(6)9/h4-5,11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAHMXACMSTMRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=C(N=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693761 |
Source
|
Record name | N-[(2,4-Dichloropyrimidin-5-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1289387-95-6 |
Source
|
Record name | N-[(2,4-Dichloropyrimidin-5-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.